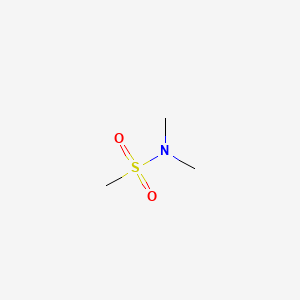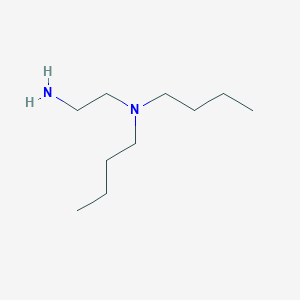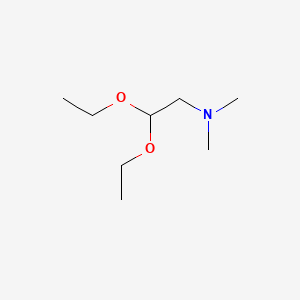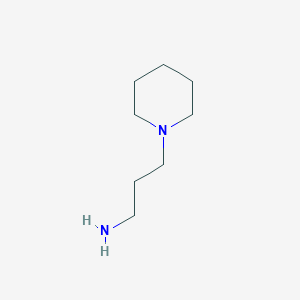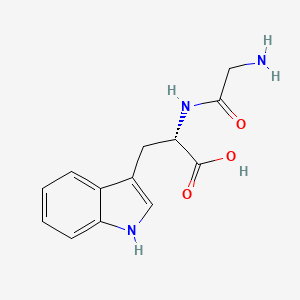
Glycyltryptophan
説明
Glycyltryptophan is a compound with the molecular formula C13H15N3O3 . It is a unique protein amino acid bearing an indole ring. Its biotransformation in living organisms contributes to keeping this chemical group in cells and tissues or breaking it, generating a variety of bioactive molecules .
Synthesis Analysis
During the biosynthesis of pyrroloiminoquinone-type natural products such as ammosamides, peptide-aminoacyl tRNA ligases append amino acids to the C-terminus of a ribosomally synthesized peptide . First, AmmB_C_Trp adds Trp in a Trp-tRNA-dependent reaction, and the flavoprotein AmmC 1 then carries out three hydroxylations of the indole ring of Trp .
Molecular Structure Analysis
Glycyl-L-tryptophan contains a total of 35 bonds; 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 secondary amide (aliphatic) .
Chemical Reactions Analysis
After oxidation to the corresponding ortho-hydroxy para-quinone, AmmB_D_Gly attaches Gly to the indole ring in a Gly-tRNA dependent fashion . Subsequent decarboxylation and hydrolysis results in an amino-substituted indole .
科学的研究の応用
Molecular Studies
Glycyltryptophan, with the molecular formula C13H15N2O3 , is often used in molecular studies due to its unique structure. It can be used to study molecular interactions, binding energies, and reaction mechanisms .
Biochemical Research
In biochemical research, Glycyltryptophan can be used to study the properties of enzymes, such as isomerases or epimerases . These enzymes are involved in the production of rare sugars, which have potential applications in various industries .
Functional Carbohydrates Production
Glycyltryptophan could potentially be used in the production of functional carbohydrates. The development of functional carbohydrate-related enzymes in the food industry has been a topic of research, and Glycyltryptophan could play a role in this field .
Health Food Industry
The health food industry could benefit from the use of Glycyltryptophan. As part of the functional carbohydrates production, it could be used to enhance the nutritional value of health foods .
Metabolic Engineering
Glycyltryptophan might have applications in metabolic engineering. For instance, it could be used in the construction of high-producing strains of L-tryptophan, a crucial amino acid .
Pharmaceutical Industry
Given its potential role in the production of rare sugars and functional carbohydrates, Glycyltryptophan could have applications in the pharmaceutical industry. Rare sugars and functional carbohydrates have potential therapeutic benefits, making them of interest for drug development .
作用機序
Mode of Action
The mode of action of Glycyltryptophan is not well-defined. As a dipeptide, it may be involved in protein synthesis and degradation processes. It could interact with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Glycyltryptophan may be involved in various biochemical pathways related to protein metabolism. It could be a product of protein digestion or protein catabolism . .
特性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315473 | |
| Record name | Glycyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycyltryptophan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14449 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Glycyltryptophan | |
CAS RN |
2390-74-1 | |
| Record name | Glycyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-glycyltryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BKX0QF16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Glycyltryptophan?
A1: Glycyltryptophan has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol. []
Q2: What spectroscopic techniques are used to characterize Glycyltryptophan?
A2: Glycyltryptophan has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide valuable insights into its structure, bonding, and interactions with other molecules. [, , ]
Q3: How does the stability of Glycyltryptophan in solution change with pH?
A3: The stability of Glycyltryptophan in solution is influenced by pH. At alkaline pH, both photolysis rates and fluorescence quantum yields increase for Glycyltryptophan. []
Q4: How does the presence of oxygen affect the photolysis of Glycyltryptophan?
A4: Oxygen plays a significant role in the photolysis of Glycyltryptophan, particularly at higher pH levels. Degassed samples show significantly reduced photolysis rates compared to aerated samples. []
Q5: Can Glycyltryptophan act as a substrate for enzymatic reactions?
A5: Yes, Glycyltryptophan can be hydrolyzed by enzymes like peptidases found in various biological systems. For instance, canine pancreatic secretions show increased protein and bicarbonate output when stimulated by Glycyltryptophan. []
Q6: Have any computational studies investigated Glycyltryptophan's interactions?
A6: Yes, molecular docking studies have been conducted to evaluate the potential of Glycyltryptophan derivatives as antiviral agents against SARS-CoV-2. These simulations provide insights into the binding affinities and potential inhibitory effects of these compounds on viral proteases. []
Q7: How do structural modifications of Glycyltryptophan affect its biological activity?
A7: Structural modifications, such as the addition of acyl groups or other chemical moieties, can significantly impact the biological activity of Glycyltryptophan. For example, N-(6-phenylhexanoyl)glycyl-L-tryptophan amide (GB-115) exhibits anxiolytic effects. []
Q8: What are some strategies for improving the stability and bioavailability of Glycyltryptophan-based drugs?
A8: Research on Glycyltryptophan derivatives explores various formulation strategies to improve stability, solubility, and bioavailability. These include utilizing specific binding agents, disintegrants, and sliding agents in tablet or capsule formulations. []
Q9: Is there evidence of Glycyltryptophan or its derivatives crossing the blood-brain barrier?
A9: Yes, research shows that certain Glycyltryptophan derivatives, such as noopept (N-phenylacetyl-L-prolyl-glycine ethyl ester) and GB-115, can penetrate the blood-brain barrier in rats. This suggests that these compounds can directly interact with brain structures, potentially contributing to their pharmacological effects. [, ]
Q10: What in vivo studies have been conducted on Glycyltryptophan derivatives?
A10: In vivo studies in rats have shown that Glycyltryptophan derivatives, such as noopept and dilept (methyl ether of N-caproyl-L-prolyl-L-tyrosine), exhibit neuroprotective and antipsychotic effects, respectively. These studies highlight the potential therapeutic applications of these compounds in addressing neurological and psychiatric disorders. []
Q11: What is the significance of the glycyltryptophan test in the context of stomach cancer?
A11: The glycyltryptophan test, initially proposed as a diagnostic tool for stomach cancer, aimed to detect the presence of a peptid-splitting enzyme specific to cancerous tissues. While initially promising, subsequent research yielded mixed results regarding its reliability and diagnostic accuracy. [, ]
Q12: What preclinical safety data is available for the Glycyltryptophan derivative GB-115?
A12: Preclinical studies on GB-115 have demonstrated its safety profile in animal models. Acute toxicity studies in mice and rats revealed no lethal effects at high doses. Chronic administration in rabbits and rats for six months did not induce any irreversible pathological changes. Furthermore, GB-115 showed no allergenic, immunotoxic, or mutagenic activity and did not negatively impact reproductive function or fetal development. [, ]
Q13: What analytical techniques are commonly employed to quantify Glycyltryptophan and its derivatives?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to analyze and quantify Glycyltryptophan and its derivatives in biological samples. This approach offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and drug development. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






